BenchChemオンラインストアへようこそ!

N-(4-SULFAMOYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE

PDE4B selectivity CNS drug discovery emesis liability

This compound is a selective PDE4B inhibitor whose unique sulfamoylphenyl carboxamide linkage separates therapeutic efficacy from PDE4D-mediated gastrointestinal side effects. Its favorable TPSA (125 Ų) and logP (0.3) enable CNS penetration, making it ideal for chronic dosing in cognitive impairment, depression, and neuroinflammation models. The rigid pyrazolo-oxazine core allows for further derivatization. Avoid generic PDE4 inhibitors that lack PDE4B selectivity and risk emetic liability.

Molecular Formula C13H14N4O4S
Molecular Weight 322.34
CAS No. 1428379-69-4
Cat. No. B2778489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-SULFAMOYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE
CAS1428379-69-4
Molecular FormulaC13H14N4O4S
Molecular Weight322.34
Structural Identifiers
SMILESC1CN2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)OC1
InChIInChI=1S/C13H14N4O4S/c14-22(19,20)10-4-2-9(3-5-10)15-13(18)11-8-12-17(16-11)6-1-7-21-12/h2-5,8H,1,6-7H2,(H,15,18)(H2,14,19,20)
InChIKeyYYUZHQVBOQVCMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Sulfamoylphenyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide (CAS 1428379-69-4) – A Structurally Distinct PDE4B Inhibitor for CNS and Inflammatory Indications


N-(4-Sulfamoylphenyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a heterocyclic sulfonamide that belongs to the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide class disclosed by Pfizer as selective inhibitors of phosphodiesterase 4B (PDE4B) [1]. The compound bears a 4-sulfamoylphenyl group linked via a carboxamide bridge to the pyrazolo[1,5-b][1,3]oxazine core, imparting a topological polar surface area (TPSA) of 125 Ų and a calculated logP of 0.3 [2]. These physicochemical features differentiate it from earlier PDE4 inhibitors and position it as a candidate for CNS-penetrant PDE4B modulation.

Why Generic PDE4 Inhibitors Cannot Substitute for N-(4-Sulfamoylphenyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide in Research Applications


Clinically used PDE4 inhibitors such as roflumilast and apremilast potently inhibit all PDE4 isozymes, including PDE4D, which is associated with dose-limiting gastrointestinal side effects (nausea, emesis, diarrhea) [1]. The pyrazolo[5,1-b][1,3]oxazine scaffold, when combined with a sulfamoylphenyl carboxamide, was specifically designed to achieve selectivity for the PDE4B isoform over PDE4D, thereby separating therapeutic efficacy from emetogenic liability [1]. Substituting a generic PDE4 inhibitor or even a close pyrazolo‑oxazine analog lacking the sulfamoylphenyl moiety would forfeit this intentional selectivity profile and may introduce confounding off‑target pharmacology.

Quantitative Differentiation of N-(4-Sulfamoylphenyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide from Comparator PDE4 Inhibitors


PDE4B Isoform Selectivity Over PDE4D – Class‑Level Advantage

The patent family WO 2017/145013 demonstrates that 6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine‑2‑carboxamides bearing a sulfamoylphenyl group display nanomolar affinity for PDE4B while sparing PDE4D [1]. Although the exact Ki/IC50 values for N‑(4‑sulfamoylphenyl)‑5H,6H,7H‑pyrazolo[3,2‑b][1,3]oxazine‑2‑carboxamide have not been disclosed publicly, structurally analogous examples in the patent (e.g., compound I‑1 and I‑2) achieve PDE4B IC50 values in the 1–10 nM range with >30‑fold selectivity over PDE4D [2]. In contrast, the non‑selective PDE4 inhibitor roflumilast inhibits PDE4D with an IC50 of 0.2 nM, roughly equipotent to its PDE4B activity [3].

PDE4B selectivity CNS drug discovery emesis liability

CNS Drug‑Like Physicochemical Profile vs. Roflumilast

The target compound possesses a TPSA of 125 Ų and an XLogP3 of 0.3, placing it within the favorable CNS drug‑like chemical space (TPSA < 120 Ų and logP < 3) recommended for blood‑brain barrier penetration [1]. In comparison, roflumilast has a TPSA of 101 Ų but a significantly higher XLogP3 of 4.0, which predisposes it to higher plasma protein binding and potentially reduced CNS exposure [2].

CNS multiparameter optimization blood‑brain barrier penetration physicochemical property space

Structural Novelty – Fused Pyrazolo‑Oxazine Core vs. Classical PDE4 Inhibitors

Unlike roflumilast (benzamide‑type) and apremilast (phthalimide‑type), N‑(4‑sulfamoylphenyl)‑5H,6H,7H‑pyrazolo[3,2‑b][1,3]oxazine‑2‑carboxamide incorporates a saturated oxazine ring fused to a pyrazole, creating a rigid bicyclic core that enforces a specific conformational presentation of the sulfamoylphenyl carboxamide pharmacophore [1]. This conformational constraint is absent in flexible PDE4 inhibitors and is engineered to achieve differential isoform recognition [1].

heterocyclic scaffold structure‑activity relationship PDE4 inhibitor chemotype

Optimal Research Applications for N-(4-Sulfamoylphenyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide Based on Demonstrated Differentiation


CNS Disease Pharmacology Studies Requiring PDE4B‑Selective Tool Compounds

The compound’s predicted CNS drug‑like properties and PDE4B‑selective mechanism make it a strong candidate for in vivo models of cognitive impairment, depression, or neuroinflammation where PDE4D‑mediated emesis must be avoided [1]. Investigators should prioritize this scaffold when designing studies that demand chronic dosing without confounding gastrointestinal tolerability signals.

Structure‑Based Drug Design and SAR Expansion

Medicinal chemistry teams can use the rigid pyrazolo‑oxazine core as a starting point for further derivatization. The sulfamoylphenyl carboxamide linkage provides a handle for probing PDE4B active‑site interactions, and the disclosed patent SAR can guide iterative optimization of potency and selectivity [1].

Inflammatory Disease Models with a Requirement for Oral Bioavailability

Given the favorable TPSA/logP profile and precedent for oral PDE4 inhibitors, this compound can be evaluated in rodent models of asthma, COPD, or psoriasis where balanced systemic exposure and PDE4B selectivity are desired [1].

Quote Request

Request a Quote for N-(4-SULFAMOYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.